REACTION_CXSMILES
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[CH2:1]([S:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Br)[C:10]=1[Cl:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][C:18]1=[O:23]>>[CH2:1]([S:8][C:9]1[C:10]([Cl:16])=[C:11]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][C:18]2=[O:23])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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Quantity
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10 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)SC1=C(C(=CC=C1)Br)Cl
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Name
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Quantity
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389 mg
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Type
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reactant
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Smiles
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N1C(COCC1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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C(C1=CC=CC=C1)SC=1C(=C(C=CC1)N1C(COCC1)=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |